2,5-Dichlorothiophene-3-carbonyl chloride
Description
2,5-Dichlorothiophene-3-carbonyl chloride is a halogenated thiophene (B33073) derivative that has garnered significant interest as a highly reactive intermediate in organic synthesis. Its molecular structure, featuring a thiophene ring substituted with two chlorine atoms and a reactive acyl chloride group, makes it a valuable tool for chemists. This compound, with the molecular formula C₅HCl₃OS, serves as a cornerstone for constructing complex heterocyclic frameworks that are often the basis for new materials and therapeutic agents. chemicalbook.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 57248-14-3 |
| Molecular Formula | C₅HCl₃OS |
| Molecular Weight | 215.48 g/mol |
| IUPAC Name | 2,5-dichloro-3-thiophenecarbonyl chloride |
| Physical Form | Liquid |
| Purity | ≥95% |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Data sourced from multiple references. chemicalbook.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3OS/c6-3-1-2(4(7)9)5(8)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDFSMANOSKQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380366 | |
| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57248-14-3 | |
| Record name | 2,5-dichlorothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichlorothiophene 3 Carbonyl Chloride and Its Precursors
Established Synthetic Routes to 2,5-Dichlorothiophene-3-carbonyl chloride
The most prevalent and direct method for synthesizing this compound involves the activation of the carboxylic acid group of its precursor, 2,5-dichlorothiophene-3-carboxylic acid. This transformation is a standard procedure in organic chemistry, for which several chlorinating agents are effective.
The conversion of 2,5-dichlorothiophene-3-carboxylic acid to the corresponding acyl chloride is efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). beilstein-journals.orglibretexts.org These reagents react with the carboxylic acid to replace the hydroxyl (-OH) group with a chlorine atom, forming the highly reactive acyl chloride. libretexts.org
Using Thionyl Chloride: Thionyl chloride is a widely used reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acid chloride. libretexts.org For related compounds like 3,4,5-trichloro-2-thiophenecarboxylic acid, conversion to the acid chloride has been reported using an excess of thionyl chloride, followed by purification via vacuum distillation. beilstein-journals.org Similarly, a method for synthesizing 5-chlorothiophene-2-carbonyl chloride involves reacting the corresponding carboxylic acid with thionyl chloride, followed by reflux, desolvation, and reduced pressure distillation to yield a pure product. google.com
Using Oxalyl Chloride: Oxalyl chloride is another effective, albeit often milder and more selective, reagent for preparing acyl chlorides from carboxylic acids. wikipedia.org Its use is particularly common when sensitive functional groups are present. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form an active Vilsmeier-type imidoyl chloride intermediate, which is the actual chlorinating agent. wikipedia.org
A well-documented procedure for the synthesis of this compound utilizes this method. In a typical setup, 2,5-dichlorothiophene-3-carboxylic acid is dissolved in a solvent like dichloromethane (B109758), and a catalytic amount of DMF is added. A solution of oxalyl chloride is then added dropwise. The reaction is generally performed at room temperature and can be monitored for completion by techniques like LCMS. This process is reported to yield the desired acyl chloride in quantitative amounts as an oil after the solvent is evaporated.
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | 2,5-dichlorothiophene-3-carboxylic acid | |
| Chlorinating Agent | Oxalyl chloride (1.1 equivalents) | |
| Catalyst | N,N-dimethylformamide (catalytic amount) | |
| Solvent | Dichloromethane | |
| Temperature | Room Temperature | |
| Yield | Quantitative |
Optimization Studies and Process Development in Thiophene (B33073) Acylation
Catalysis is central to improving the efficiency of thiophene acylation and subsequent transformations. In the acylation of thiophene, strong protic acids like ortho-phosphoric acid have been shown to be effective catalysts. acs.org However, these processes can require a large excess of reagents like acetic anhydride (B1165640) to achieve high conversion, which generates significant waste and adds to manufacturing costs. acs.org
More advanced catalytic strategies are being explored to overcome these limitations. For the direct preparation of thiophene-2-carbonyl chlorides, methods have been developed that use oxalyl chloride without a traditional Lewis acid catalyst. google.com One patented method describes heating a mixture of a thiophene derivative and oxalyl chloride in a closed vessel at high temperatures (e.g., 180-200 °C) to produce the corresponding thiophene-2-carbonyl chloride in high yield. google.com Such methods are attractive as they can simplify the process and use inexpensive starting materials. google.com
| Starting Material | Reagent | Solvent | Temperature | Yield of 5-chlorothiophene-2-carbonyl chloride | Reference |
|---|---|---|---|---|---|
| 2-Chlorothiophene | Oxalyl Chloride | Sulfolane | 180 °C | 71% | google.com |
Purity Assessment and Scale-Up Considerations for Research Applications
For research and subsequent development, ensuring the high purity of this compound is essential. The crude product, often an oil, can be purified by methods such as vacuum distillation or recrystallization (for solid analogs). beilstein-journals.org The purity is typically assessed using analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reactivity and Derivatization Pathways of 2,5 Dichlorothiophene 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions and Their Scope
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, and acyl chlorides are among the most reactive in this class. libretexts.orgyoutube.com The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.orglibretexts.org
The high reactivity of 2,5-Dichlorothiophene-3-carbonyl chloride stems from two primary factors:
Inductive Effect : The chlorine atom of the acyl chloride group is highly electronegative, withdrawing electron density and increasing the partial positive charge on the carbonyl carbon, making it more attractive to nucleophiles. libretexts.org
Leaving Group Ability : The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl), making it a very weak base and therefore a stable, efficient leaving group. libretexts.org
This inherent reactivity allows for facile reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters. The reaction generally proceeds readily without the need for a catalyst. youtube.com The scope of these reactions is extensive, providing a direct pathway to a multitude of thiophene (B33073) derivatives.
Synthesis of Key Intermediates
The strategic conversion of this compound into other reactive intermediates is a common strategy to expand its synthetic utility. A prime example is its transformation into an acyl isothiocyanate, which serves as a versatile building block for more complex heterocyclic systems.
A key intermediate, 2,5-Dichlorothiophene-3-carbonyl isothiocyanate, is synthesized from this compound. This conversion is a nucleophilic acyl substitution reaction where a source of the thiocyanate (B1210189) anion displaces the chloride from the carbonyl group. A common method involves reacting the acyl chloride with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile.
Reaction Scheme: Synthesis of 2,5-Dichlorothiophene-3-carbonyl Isothiocyanate
| Reactant | Reagent | Product |
|---|
The resulting acyl isothiocyanate is a highly reactive compound itself, containing two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual reactivity is harnessed in subsequent cyclization reactions.
Intramolecular and Intermolecular Cyclization Reactions
The derivatives of this compound, particularly the acyl isothiocyanate intermediate, are pivotal in constructing fused heterocyclic ring systems. These reactions often proceed through a sequence of intermolecular nucleophilic attack followed by an intramolecular cyclization.
A notable application is the synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. This process involves a two-step, one-pot reaction starting from the 2,5-Dichlorothiophene-3-carbonyl isothiocyanate intermediate.
Intermolecular Reaction : The isothiocyanate reacts with a primary or secondary amine (R¹R²NH). The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form an N,N'-substituted acylthiourea derivative.
Intramolecular Cyclization : The newly formed acylthiourea undergoes a subsequent intramolecular cyclization. The sulfur atom of the thiourea (B124793) moiety attacks the carbonyl carbon of the acyl group, leading to the formation of the six-membered thiazinone ring and elimination of water.
This sequence provides a straightforward and efficient route to the thieno[3,2-e] sigmaaldrich.comthiazinone core structure, a scaffold of interest in medicinal chemistry.
Table of Synthesized Thieno[3,2-e] sigmaaldrich.comthiazin-4-one Derivatives
| Starting Amine | Resulting Substituent (on amino group) | Fused Heterocyclic Product |
|---|---|---|
| Aniline | Phenyl | 2-(Phenylamino)-4H-thieno[3,2-e]-1,3-thiazin-4-one |
| Benzylamine | Benzyl | 2-(Benzylamino)-4H-thieno[3,2-e]-1,3-thiazin-4-one |
The mechanism of the ring closure to form the thieno[3,2-e]-1,3-thiazin-4-one system involves a classic intramolecular nucleophilic acyl substitution.
Step 1: Thiourea Formation : The reaction between 2,5-Dichlorothiophene-3-carbonyl isothiocyanate and an amine yields the open-chain N-(2,5-dichlorothiophene-3-carbonyl)thiourea derivative.
Step 2: Tautomerization & Activation : The thiourea can exist in equilibrium with its enol-like tautomer. The carbonyl group of the thiophene moiety is inherently electrophilic.
Step 3: Cyclization : The lone pair of electrons on the sulfur atom of the thiourea acts as the intramolecular nucleophile. It attacks the electrophilic carbonyl carbon attached to the thiophene ring. mdpi.com This forms a six-membered tetrahedral intermediate.
Step 4: Aromatization/Dehydration : The intermediate collapses, typically with the elimination of a molecule of water (facilitated by acid or heat), to form the stable, fused thieno[3,2-e]-1,3-thiazin-4-one ring system.
Computational studies, such as Density Functional Theory (DFT), can be employed to model the charge distribution and transition states involved in this cyclization, confirming the favorability of the ring closure at the carbonyl carbon. nih.gov
Exploration of Diverse Derivative Classes
Beyond the synthesis of fused thiazinones, the reactivity of this compound allows for the generation of a wide array of other derivative classes through nucleophilic acyl substitution.
Amides : Reaction with primary or secondary amines in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) yields the corresponding 2,5-Dichlorothiophene-3-carboxamides. youtube.com These amides are often stable, crystalline solids.
Esters : Treatment with various alcohols (e.g., methanol (B129727), ethanol) typically in the presence of a non-nucleophilic base, leads to the formation of 2,5-Dichlorothiophene-3-carboxylate esters. youtube.com These reactions are fundamental in converting the highly reactive acyl chloride into a more stable ester functional group.
Friedel-Crafts Acylation : While the thiophene ring is deactivated by the two chlorine atoms, the acyl chloride can still be used as an acylating agent in Friedel-Crafts reactions with more reactive aromatic or heteroaromatic systems, leading to the formation of ketones.
The ability to easily generate these fundamental derivatives makes this compound a valuable starting material for building a library of substituted thiophenes for various research applications.
Preparation of Hydrazine (B178648) Derivatives for Specific Applications
The reaction of acid chlorides with hydrazine or its derivatives is a standard method for producing hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds. rsc.orgnih.gov this compound can be reacted with hydrazine monohydrate, typically in a basic medium, to yield 2,5-dichloro-N'-hydrazinyl-3-thiophenecarboxamide (2,5-dichlorothiophene-3-carbohydrazide). rsc.org This reaction proceeds via a dehydrochlorination mechanism. rsc.org
These hydrazide derivatives are versatile precursors. For instance, they can undergo condensation reactions with carbonyl compounds to form hydrazones or be used in cyclization reactions to create heterocycles like 1,3,4-oxadiazoles. rsc.orgnih.gov A general procedure involves reacting the acid chloride with hydrazine hydrate, sometimes in a solvent like THF, to precipitate the hydrazide product. derpharmachemica.com Similarly, condensation with thiosemicarbazide (B42300) (a hydrazine derivative) in a solvent such as pyridine can produce N-phenyl-2-(thiophen-3-ylcarbonyl)hydrazine-1-carbothioamide derivatives. researchgate.net
Table 1: Synthesis of Hydrazide Derivatives
| Reactant A | Reactant B | Product Type | General Conditions | Reference |
|---|---|---|---|---|
| This compound | Hydrazine Monohydrate | 2,5-Dichlorothiophene-3-carbohydrazide | Basic medium, solvents like THF or ethanol. rsc.orgderpharmachemica.com | rsc.orgderpharmachemica.com |
| This compound | Thiosemicarbazide | Hydrazinecarbothioamide derivative | Pyridine as solvent. researchgate.net | researchgate.net |
Synthesis of Sulfonamide Analogues (e.g., 2,5-Dichlorothiophene-3-sulfonamide)
The synthesis of sulfonamides requires a sulfonyl group, meaning the direct precursor is typically a sulfonyl chloride, not a carbonyl chloride. To prepare analogues like 2,5-Dichlorothiophene-3-sulfonamide, the necessary starting material is 2,5-Dichlorothiophene-3-sulfonyl chloride. This related compound serves as a key building block for sulfonamide-based derivatives. chemicalbook.com The synthesis involves the reaction of 2,5-Dichlorothiophene-3-sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. ekb.eg
The formation of a sulfonamide linkage via the coupling of a sulfonyl chloride with an amine is a cornerstone of medicinal and organic chemistry. ekb.egnih.gov
Traditional Method: The most common and long-established method involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of an organic or inorganic base. ekb.eg Pyridine is frequently used as both the base and a solvent, facilitating the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. ekb.egyoutube.com
Novel Methodologies: To improve efficiency, yield, and substrate scope, several newer methods have been developed.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction between sulfonic acids (or their salts) and amines, often proceeding through a sulfonyl chloride intermediate, to produce sulfonamides in high yields. ekb.eg
In Situ Sulfonyl Chloride Formation: Thiols can be converted directly to sulfonyl chlorides using an oxidizing system like N-chlorosuccinimide (NCS) and then reacted in the same pot with an amine to form the sulfonamide. organic-chemistry.org
One-Pot Synthesis from Carboxylic Acids: A recently developed strategy allows for the conversion of aromatic carboxylic acids into their corresponding sulfonyl chlorides using copper catalysis and photochemical methods, which can then be aminated in a one-pot procedure to yield sulfonamides. nih.govprinceton.edu
Metal-Catalyzed Couplings: Transition metals like rhodium (II) and iron have been used to catalyze the formation of N-S bonds, enabling the synthesis of N-aryl sulfonamides from precursors like nitroarenes and aryl sulfates.
Recent advancements have highlighted amino acids as highly effective precursors for the synthesis of bioactive sulfonamides. researchgate.netnih.gov This approach is favored over using simple amines due to the inherent biological relevance, chirality, and diverse side-chain functionality of amino acids. nih.gov These attributes allow for the creation of structurally tailored sulfonamides under mild reaction conditions, aligning with the principles of green chemistry. nih.gov
The synthesis mechanism involves the nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride. researchgate.netnih.gov The reaction is typically carried out in a basic aqueous solution to deprotonate the amino acid, enhancing its nucleophilicity. researchgate.net For example, various α-amino acids have been successfully reacted with tosyl chloride in this manner to produce N-sulfonylated amino acid derivatives. researchgate.net This methodology can be directly applied to heteroaryl sulfonyl chlorides like 2,5-Dichlorothiophene-3-sulfonyl chloride to generate novel sulfonamide-amino acid conjugates.
Generation of Chalcone (B49325) Derivatives from Related Thiophene Structures (e.g., 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives)
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized through the Claisen-Schmidt condensation. nih.govacs.org In this context, the relevant precursor is not the carbonyl chloride but the related ketone, 2,5-Dichloro-3-acetylthiophene . ijper.orgresearchgate.net
The synthesis involves the base-catalyzed condensation of 2,5-Dichloro-3-acetylthiophene with various substituted aromatic or heteroaromatic aldehydes. ijper.orgresearchgate.net Typically, the reaction is carried out in a solvent like methanol with a base such as potassium hydroxide (B78521) (KOH). researchgate.net The acetylthiophene acts as the ketone component, which is deprotonated by the base to form an enolate. This enolate then attacks the carbonyl carbon of the aldehyde, and subsequent dehydration yields the chalcone derivative. nih.gov A variety of chalcone derivatives have been synthesized using this method, demonstrating its versatility. ijper.orgresearchgate.net
Table 2: Examples of Synthesized 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives
| Ketone Precursor | Aldehyde Reactant | Reaction Type | Resulting Product Class | Reference |
|---|---|---|---|---|
| 2,5-Dichloro-3-acetylthiophene | Substituted Benzaldehydes | Claisen-Schmidt Condensation | 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives | ijper.orgresearchgate.net |
| 2,5-Dichloro-3-acetylthiophene | Substituted Heteroaromatic Aldehydes | Claisen-Schmidt Condensation | 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives | ijper.orgresearchgate.net |
Formation of Other Heteroaryl Derivatives (e.g., those derived from 2,5-Dichlorothiophene-3-sulfonyl chloride)
2,5-Dichlorothiophene-3-sulfonyl chloride is a versatile reagent for constructing more complex heterocyclic systems. The sulfonyl chloride group can react with various difunctional nucleophiles to build new rings fused to or substituted by the dichlorothiophene core.
Examples of its application in preparing complex heteroaryl derivatives include:
1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide : In this multi-component synthesis, the sulfonyl chloride likely reacts with a piperidine (B6355638) derivative to form a sulfonamide bond, leading to a complex molecule incorporating piperidine and benzothiazole (B30560) rings.
6-chloro-3-isopropylamino-4H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide : This structure represents a thieno-thiadiazine, a fused heterocyclic system. Its synthesis involves the reaction of the sulfonyl chloride with a suitable amine-containing precursor, leading to ring closure and the formation of the thiadiazine ring with the sulfonamide group incorporated into it.
6-fluoro-3-methyl-4-(2,5-dichlorothiophene-3-sulfonyl)-3,4-dihydroquinoxalin-2-(1H)-one : Here, the 2,5-dichlorothiophene-3-sulfonyl moiety is attached to a nitrogen atom of a dihydroquinoxalinone ring system, demonstrating its use in the N-sulfonylation of pre-existing heterocycles.
These examples underscore the utility of 2,5-Dichlorothiophene-3-sulfonyl chloride as a precursor for generating a wide array of structurally diverse and complex heteroaryl molecules.
Applications in Advanced Medicinal Chemistry Research
Anticancer Activity Profiling of Derivatives
Derivatives of 2,5-Dichlorothiophene-3-carbonyl chloride have demonstrated notable potential as anticancer agents. Their efficacy has been evaluated through various in vitro studies and mechanistic investigations.
A significant body of research has focused on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, spirooxindole derivatives incorporating the 2,5-dichlorothiophene (B70043) moiety have been synthesized and tested for their antiproliferative activity. researchgate.net Studies have shown that these compounds exhibit cytotoxicity against various cancer cell lines, including those of the liver (HepG2), prostate (DU145), and breast (MDA-MB-231), with IC50 values in the micromolar range. researchgate.net
Specifically, certain spiro[indoline-3,3′-pyrrolizin]-2-one derivatives have shown high cytotoxicity against A549 (lung), HCT116 (colon), MCF-7 (breast), DU145 (prostate), and K562 (leukemia) cell lines. researchgate.net However, it is noteworthy that some of these compounds also exhibited toxicity toward normal skin fibroblast cell lines. researchgate.net Another study highlighted a monoorganotin Schiff base compound, which, while not a direct derivative, demonstrates the potential of complexing such structures, showing potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 2.5 µg/mL. nih.gov
Furthermore, dihydroartemisinin-5-methylisatin hybrids have been evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, as well as their multidrug-resistant counterparts. nih.gov The results indicated that the linker length between the pharmacophores significantly influences the activity, with a two-carbon linker demonstrating the highest potency. nih.gov
| Cell Line | Derivative Type | IC50 (µM) | Reference |
| HepG2 (Liver) | Thiophene (B33073) derivative | 1.53 (Compound 5d) | researchgate.net |
| DU145 (Prostate) | Thiophene derivative | 1.38 (Compound 5i) | researchgate.net |
| MDA-MB-231 (Breast) | Thiophene derivative | 1.38 (Compound 5i) | researchgate.net |
| MCF-7 (Breast) | Monoorganotin Schiff base | 2.5 µg/mL | nih.gov |
| A549, HCT116, MCF7, DU145, K562 | Spiro[indoline-3,3′-pyrrolizin]-2-one | High cytotoxicity | researchgate.net |
| MCF-7, MDA-MB-231 | Dihydroartemisinin-5-methylisatin hybrid | 15.3–20.1 | nih.gov |
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research suggests that derivatives of this compound can induce cancer cell death through multiple pathways.
Some short α-helical peptides, designed based on features of natural antimicrobial peptides, have been shown to kill cancer cells by permeabilizing their membranes and inducing programmed cell death (apoptosis) through both the mitochondrial and death receptor pathways. nih.gov This dual mechanism of action is particularly promising as it may reduce the likelihood of resistance development.
Molecular docking studies of certain spirooxindole derivatives have indicated that their interaction with biological targets is primarily driven by hydrophobic interactions, with some contribution from hydrogen bonding with specific amino acid residues. bohrium.com In the case of other synthesized compounds, such as (2-chloroethylthio)-1,4-naphthoquinone derivatives, the mechanism involves targeting mitochondria, inducing cytotoxic reactive oxygen species (ROS), and causing DNA damage, ultimately leading to apoptosis. mdpi.com
To gauge the therapeutic potential of new compounds, their efficacy is often compared to that of established anticancer drugs. For instance, the antiproliferative activity of a monoorganotin Schiff base compound was assessed alongside cisplatin (B142131) as a positive control against the MCF-7 cell line. nih.gov
In another study, dihydroartemisinin-isatin hybrids demonstrated activity comparable to adriamycin against MCF-7 cells and significantly greater potency against adriamycin-resistant cell lines. nih.gov This suggests that these novel compounds may be effective in overcoming certain types of drug resistance. Furthermore, some (2-chloroethylthio)-1,4-naphthoquinone derivatives have been shown to synergize with the clinically approved PARP inhibitor olaparib (B1684210) and can re-sensitize resistant prostate cancer cells to other treatments. mdpi.com However, mild antagonism was observed when these compounds were combined with taxane- or platinum-based chemotherapies. mdpi.com
Assessment of Antimicrobial and Antitubercular Potential
Beyond their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial and antitubercular activities.
A series of newly synthesized 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have demonstrated both antifungal and antibacterial properties. researchgate.net Molecular docking studies on these compounds suggest they may act by inhibiting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, a potential target for new antifungal agents. researchgate.net
In the realm of antitubercular research, quinoline-bearing dihydropyrimidine (B8664642) analogues have been synthesized and evaluated. nih.gov One compound, in particular, showed significant activity against Mycobacterium tuberculosis with a low minimum inhibitory concentration (MIC) of 0.20 µg/mL. nih.gov Molecular docking studies indicated that these compounds are likely to be more effective as antitubercular agents than as general antimicrobials. nih.gov Further research into quinoline (B57606) derivatives has identified compounds with potent inhibitory effects on M. tuberculosis KatG, a key enzyme for the bacterium's survival. nih.gov Another study on quinoline-triazole conjugates identified a derivative with a MIC of 12.5 μg/mL against M. tuberculosis and inhibitory effects on the InhA enzyme.
| Organism | Derivative Type | Activity (MIC) | Reference |
| Various Fungi and Bacteria | 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles | Good antifungal and antibacterial activities | researchgate.net |
| Mycobacterium tuberculosis | Quinoline bearing dihydropyrimidine analogue | 0.20 µg/mL | nih.gov |
| M. tuberculosis H37Rv | Quinoline derivative | 2 µg/mL | nih.gov |
| M. tuberculosis | Quinoline-triazole conjugate | 12.5 µg/mL |
Enzyme Inhibition Studies of Related Compounds (e.g., Xanthine (B1682287) Oxidase, CDC7 Kinase Inhibitors)
The thiophene scaffold, a core component of this compound, is present in many compounds known to inhibit various enzymes. This has prompted research into the enzyme inhibitory potential of its derivatives.
For example, the natural compound Alternol has been shown to enhance the oxidative activity of xanthine dehydrogenase (XDH), leading to ROS-dependent apoptosis in cancer cells. nih.gov This suggests that targeting enzymes involved in redox homeostasis is a viable strategy for cancer therapy.
Furthermore, several heterocyclic compounds containing a thiophene ring are known to target and inhibit cancer-specific proteins and kinases. nih.gov For instance, certain N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases. nih.gov Another thiophene-containing drug, nocodazole, exhibits antimitotic effects by binding to tubulin and arresting the cell cycle. nih.gov More recently, tetrahydrobenzo[b]thiophene derivatives have been explored as inhibitors of WEE1 kinase and tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features for enhanced bioactivity.
Modifications to the thiophene ring and its substituents have been shown to significantly impact the cytotoxic and antimicrobial properties of the resulting compounds. For example, in a series of spirooxindole analogs, the nature and position of substituents on the pyrazole (B372694) scaffold were found to be critical for their acetylcholinesterase inhibitory activity. researchgate.net
In another study on PPARγ agonists, the presence of a sulfonamide linker and specific substitutions on the benzene (B151609) ring were crucial for high transcriptional potency. nih.gov Halogen atoms, such as bromine, were found to enhance binding affinity through halogen bonding and improved packing within the ligand-binding pocket. nih.gov Similarly, extended SAR studies on researchgate.netmdpi.comoxadiazolo[3,4-b]pyrazine-containing compounds as colistin (B93849) adjuvants revealed that specific alkyl- or arylalkylamine substitutions led to potent activity and low toxicity. nih.gov
Advanced Characterization and Spectroscopic Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy of 2,5-Dichlorothiophene-3-carbonyl chloride, a single resonance is expected. The molecule contains only one proton, which is attached to the C4 position of the thiophene (B33073) ring. This proton is deshielded by the electronegative chlorine atoms at positions 2 and 5, the sulfur heteroatom, and the electron-withdrawing carbonyl chloride group at position 3. Consequently, its signal is anticipated to appear in the aromatic region of the spectrum, typically estimated to be in the range of δ 7.0–8.5 ppm. The signal would appear as a singlet (s) as there are no adjacent protons to cause spin-spin coupling.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule, each in a unique chemical environment.
Carbonyl Carbon (C=O): The carbon of the acyl chloride group is the most deshielded and is expected to have a chemical shift in the range of δ 165–190 ppm, which is characteristic of carboxylic acid derivatives. oregonstate.edu
Thiophene Ring Carbons: The four carbons of the thiophene ring are all sp²-hybridized and their signals typically appear between δ 125-170 ppm. oregonstate.edu The carbons directly bonded to chlorine (C2 and C5) would be significantly influenced by the halogen's electronegativity. The C3 and C4 carbons are also in distinct electronic environments.
| Carbon Position | Estimated ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C=O | 165 - 190 | Acyl chloride carbonyl carbon. |
| C2, C5 | 125 - 140 | Chlorine-substituted aromatic carbons. |
| C3 | 130 - 145 | Aromatic carbon bonded to the carbonyl group. |
| C4 | 125 - 140 | Aromatic carbon bonded to the single hydrogen. |
2D NMR Techniques
While the one-dimensional spectra of this compound are relatively simple, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the structural elucidation of its more complex derivatives. For instance, in a derivative where the carbonyl chloride has reacted with an amine, HSQC would be used to definitively correlate the proton on the thiophene ring to its corresponding carbon (C4).
Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption band for this compound is the very strong carbonyl (C=O) stretching vibration. Due to the electronegativity of the chlorine atom attached to the carbonyl carbon, this band appears at a high frequency, typically around 1750 cm⁻¹. This is a characteristic feature of acyl chlorides. Other expected vibrations include C-Cl stretches, which are generally found in the fingerprint region around 700 cm⁻¹, along with C=C and C-S stretching vibrations associated with the thiophene ring.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Acyl Chloride) | Stretch | ~1750 | Strong |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium |
| C-Cl | Stretch | ~700 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₅HCl₃OS), the molecular weight is 215.48 g/mol . chemicalbook.com
A key feature in the mass spectrum of this compound is the distinctive isotopic cluster for the molecular ion peak. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Since the molecule contains three chlorine atoms, its mass spectrum will exhibit a characteristic pattern of peaks at [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities determined by the statistical probability of the isotope combinations. This pattern provides unambiguous evidence for the presence of three chlorine atoms. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. chemicalbook.com By matching the exact mass to a calculated value, HRMS can confirm the elemental composition as C₅HCl₃OS, distinguishing it from any other formula with the same nominal mass.
| Analysis | Expected Result | Significance |
|---|---|---|
| Nominal Mass | 214 m/z (for ³⁵Cl₃ isotope) | Confirms molecular weight. |
| Isotopic Pattern | [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | Confirms the presence of three chlorine atoms. |
| HRMS | Calculated Exact Mass: 213.88165 | Confirms molecular formula C₅HCl₃OS. |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₅HCl₃OS) to verify the empirical formula and assess the purity of the synthesized sample.
| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 5 | 60.055 | 27.87 |
| Hydrogen (H) | 1.008 | 1 | 1.008 | 0.47 |
| Chlorine (Cl) | 35.453 | 3 | 106.359 | 49.36 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.42 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.88 |
| Total | 215.481 | 100.00 |
Single Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
To date, a crystal structure for this compound has not been reported in the public domain. However, significant insights can be drawn from the analysis of the closely related compound, thiophene-3-carbonyl chloride, whose crystal structure was reported for the first time in 2021. mdpi.com The study highlighted that obtaining suitable crystals for such compounds can be challenging. mdpi.com
A notable finding in the structure of thiophene-3-carbonyl chloride was the presence of "ring flip disorder." mdpi.com This phenomenon occurs where the thiophene ring can occupy two different orientations within the crystal lattice, corresponding to a 180° rotation about the C3–C=O bond. This type of disorder is reportedly common in thiophene-3-carbonyl derivatives. mdpi.com Should a crystal structure of this compound be determined, it would be crucial for understanding its precise solid-state conformation and for analyzing potential intermolecular interactions, such as those involving the chlorine and sulfur atoms, which could influence crystal packing. bohrium.com
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a small molecule, such as a derivative of 2,5-dichlorothiophene-3-carbonyl chloride, might interact with a biological target, typically a protein or a nucleic acid.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on its derivatives provides significant insights into its potential binding modes and affinities. For instance, derivatives of 2,5-dichlorothiophene-3-carbonyl have been investigated as potential anticancer agents, and molecular docking has been employed to understand their mechanism of action. researchgate.net
In a study on spiro[indoline-3,3′-pyrrolizin]-2-one derivatives incorporating the 2,5-dichlorothiophene-3-carbonyl moiety, molecular docking was used to predict their interaction with protein receptors. researchgate.net These studies are crucial in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of this interaction. For example, in silico studies of thiophene (B33073) derivatives as inhibitors of tubulin have revealed specific binding orientations and conformations within the protein's active site. nih.gov
The general approach involves preparing the 3D structure of the ligand (the thiophene derivative) and the receptor (e.g., a protein from the Protein Data Bank). The docking software then explores various possible conformations of the ligand within the binding site of the receptor, and a scoring function is used to rank the different poses. nih.gov For thiopyrano[2,3-b]quinoline derivatives, molecular docking studies have identified key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and TRP-12. nih.gov
The insights gained from these docking studies on derivatives are invaluable for the rational design of new compounds with improved affinity and selectivity for their biological targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule over time. This technique is particularly useful for understanding the stability of ligand-protein complexes identified through molecular docking and for exploring the flexibility of the molecule itself.
In a typical MD simulation, the system (e.g., a protein-ligand complex in a solvent) is simulated for a specific period, often on the nanosecond to microsecond timescale. The trajectory of the atoms is calculated by solving Newton's equations of motion. Analysis of the trajectory can provide information on various parameters, including root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.comnih.gov
Ab initio molecular dynamics simulations of thiophene have been used to investigate its relaxation dynamics after photoexcitation, revealing the interplay between internal conversion and intersystem crossing. rsc.org Such studies provide fundamental insights into the photophysical properties of thiophene-containing compounds. The conformational landscape of thiophene dimers has also been explored using theoretical calculations, identifying stable parallel and perpendicular geometries. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in predicting a wide range of molecular properties, including geometries, reaction energies, and electronic properties like orbital energies and charge distributions.
For this compound, DFT calculations can provide valuable information about its reactivity. The presence of electron-withdrawing chlorine atoms and the carbonyl chloride group significantly influences the electronic distribution in the thiophene ring. DFT can quantify these effects by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Studies on related halogenated compounds have employed DFT to calculate bond dissociation energies, which are crucial for understanding chemical stability and reactivity. beilstein-journals.org DFT calculations have also been used to study the conformational energies and interconversion pathways of thiadiazepane, a seven-membered heterocyclic compound. researchgate.net Furthermore, research on CF3-substituted thiophenes has utilized DFT to understand the properties of key intermediates in their synthesis. researchgate.net
The table below summarizes some of the key electronic properties of thiophene derivatives that can be predicted using DFT.
| Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| Mulliken Charges | Distribution of electron density among the atoms. | Helps to identify electrophilic and nucleophilic sites. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
These computational insights are critical for predicting the regioselectivity of reactions involving this compound and for designing new synthetic routes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize the structure of lead compounds.
While no specific QSAR models for this compound itself have been reported, numerous studies have developed QSAR models for various series of thiophene derivatives. nih.govbenthamdirect.comresearchgate.netijprajournal.com These studies demonstrate the potential of QSAR in predicting the biological activities of compounds containing the thiophene scaffold.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical parameters and by testing it on an external set of compounds.
For example, a QSAR study on thiophene derivatives as inhibitors of tubulin resulted in a model with a high correlation coefficient, indicating its good predictive ability. nih.gov Similarly, QSAR models have been developed for thiophene derivatives with anti-HCV and anti-HIV-1 activities. benthamdirect.comijprajournal.com These models can guide the design of new, more potent derivatives of this compound for specific therapeutic applications.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacokinetic Profiling
ADMET properties are crucial for the success of a drug candidate. In silico ADMET prediction has become an essential part of the early-stage drug discovery process, as it helps to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. mdpi.comscielo.brneliti.comresearchgate.netbiorxiv.org
For this compound and its derivatives, various ADMET properties can be predicted using a range of computational tools and web servers. These predictions are based on the compound's structure and physicochemical properties.
The following table outlines some of the key ADMET parameters that can be predicted in silico:
| Parameter | Description | Predicted Value Range (Illustrative) |
| Aqueous Solubility | The ability of the compound to dissolve in water. | Low to Moderate |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | Moderate to High |
| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the BBB. | Varies with substituents |
| Cytochrome P450 (CYP) Inhibition | Potential for drug-drug interactions. | Potential for inhibition of certain CYP isozymes |
| Hepatotoxicity | Potential to cause liver damage. | To be evaluated |
| hERG Inhibition | Potential for cardiotoxicity. | To be evaluated |
It is important to note that these are predictive models, and the results should be interpreted with caution and validated experimentally. However, in silico ADMET screening is a valuable tool for prioritizing compounds for further development and for identifying potential issues early in the drug discovery pipeline.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, Quantum Theory of Atoms in Molecules - QTAIM)
The analysis of intermolecular interactions is crucial for understanding the crystal packing of a molecule and its interactions with other molecules in a biological system. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational methods for visualizing and quantifying these interactions.
Hirshfeld surface analysis provides a graphical representation of the intermolecular contacts in a crystal. nih.govresearchgate.netmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the surface, it is possible to identify and quantify the different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. For a derivative of 2,5-dichlorothiophene (B70043), (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, Hirshfeld analysis revealed the contributions of different intermolecular contacts to the crystal packing. nih.gov
QTAIM is another theoretical framework that can be used to analyze the electron density distribution in a molecule and to characterize the nature of chemical bonds and intermolecular interactions. researchgate.net By identifying bond critical points (BCPs) in the electron density, QTAIM can provide a quantitative measure of the strength and nature of these interactions.
The combination of Hirshfeld surface analysis and QTAIM can provide a detailed picture of the intermolecular interactions that govern the solid-state structure and properties of this compound and its derivatives.
Conclusion and Future Research Perspectives
Synthesis of Key Research Advancements Pertaining to 2,5-Dichlorothiophene-3-carbonyl chloride
The primary and most documented method for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor.
Standard Synthesis via Acyl Chloride Formation:
The most common laboratory and industrial-scale synthesis starts from 2,5-dichlorothiophene-3-carboxylic acid. This precursor is treated with a chlorinating agent, typically oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually carried out in an inert solvent such as dichloromethane (B109758) at room temperature. The DMF catalyst facilitates the formation of a reactive Vilsmeier intermediate, which enhances the efficiency of the acid chloride formation. This method is favored for its mild reaction conditions and the high purity of the resulting product, which often does not require extensive purification. The gaseous byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are typically removed from the reaction mixture.
| Starting Material | Reagents | Solvent | Conditions | Key Features |
| 2,5-Dichlorothiophene-3-carboxylic acid | Oxalyl chloride, cat. DMF | Dichloromethane | Room Temperature | Mild conditions, high purity product |
Identification of Unexplored Reactivity and Derivatization Avenues
The high electrophilicity of this compound makes it a versatile reagent for a variety of chemical transformations, primarily in the synthesis of heterocyclic compounds.
Known Reactivity and Derivatization:
A significant application of this compound is in the synthesis of bioactive heterocycles. For instance, it is a key reactant in the preparation of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. This synthesis proceeds through the formation of a crucial intermediate, 2,5-dichlorothiophene-3-carbonyl isothiocyanate, which is generated by reacting the title compound with thiophosgene. This intermediate then undergoes reaction with heterocyclic amines followed by intramolecular cyclization to yield the bicyclic thieno-thiazinone derivatives. The unique reactivity of this compound is highlighted by the fact that it is specifically documented to form these complex heterocyclic systems.
Furthermore, its derivatives, such as spiro[indoline-3,3′-pyrrolizin]-2-ones containing the 2,5-dichlorothiophene-3-carbonyl moiety, have been synthesized via one-pot 1,3-dipolar cycloaddition reactions. bohrium.com
Unexplored Avenues:
While the reactions with amines and in the formation of specific fused heterocycles are well-documented, the full scope of its reactivity remains to be explored. For instance, its participation in Friedel-Crafts acylations with a wider range of aromatic and heteroaromatic substrates could lead to novel ketone derivatives with potential applications. The reactivity of the acyl chloride can be modulated by the chlorine substituents on the thiophene (B33073) ring, offering a different electronic profile compared to simpler thiophene-3-carbonyl chlorides. The exploration of its reactions with various organometallic reagents, beyond simple Grignard or organolithium reagents, could unlock new synthetic pathways. Additionally, transition metal-catalyzed reactions that exploit the C-Cl bonds of the thiophene ring in conjunction with the acyl chloride functionality represent a largely unexplored area that could lead to novel and complex molecular architectures. nih.gov
Potential for Discovery of Novel Therapeutic Candidates and Agrochemicals
The derivatives of this compound have shown significant promise in both medicinal chemistry and agrochemical research.
Therapeutic Potential:
Several studies have underscored the anticancer potential of compounds derived from this compound. Derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.
| Cell Line | Compound ID | IC50 (µM) |
| HepG2 (Liver Cancer) | 5d | 1.53 |
| DU145 (Prostate Cancer) | 5i | 1.38 |
| MDA-MB-231 (Breast Cancer) | 5i | 1.38 |
These compounds have shown efficacy comparable to established chemotherapeutic agents like 5-fluorouracil (B62378) in some studies. The mechanism of action is believed to involve interactions with various molecular targets within biological systems, potentially through enzyme inhibition or receptor binding. Furthermore, derivatives have also exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria at micromolar concentrations.
Agrochemical Potential:
In the field of agrochemicals, this compound is utilized as a key reactant in the preparation of insecticidal hydrazine (B178648) derivatives. researchgate.net The resulting compounds have shown efficacy against various agricultural pests. The exploration of other derivatives for herbicidal and fungicidal activities remains a promising area of research.
Development of Green and Sustainable Synthetic Methodologies for Industrial Relevance
While the traditional synthesis of this compound is effective, there is a growing need for more environmentally friendly and sustainable methods, particularly for industrial-scale production.
Emerging Green Alternatives:
A promising avenue for the green synthesis of thiophene carbonyl chlorides is through catalytic aerobic oxidation. Recent advancements in the synthesis of the related compound, thiophene-2-carbonyl chloride, have highlighted the use of homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040) as a green alternative to traditional chlorination methods. acs.org This process offers several advantages, including reduced waste and side-product formation, and the potential for a more cost-effective and scalable synthesis. acs.org
Q & A
Q. What are the established synthetic protocols for preparing 2,5-dichlorothiophene-3-carbonyl chloride, and what intermediates are critical to its formation?
- Methodological Answer : The compound is synthesized via chlorination of thiophene derivatives. A key intermediate is 2,5-dichlorothiophene-3-carbonyl isothiocyanate , generated by reacting this compound with thiophosgene. This intermediate is critical for subsequent reactions with heterocyclic amines to form bicyclic derivatives (e.g., 4H-thieno[3,2-e]-1,3-thiazin-4-ones). Reaction conditions typically involve refluxing in anhydrous solvents like pyridine or dichloromethane under inert atmospheres .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Multi-modal characterization is required:
- IR spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).
- NMR (¹H/¹³C) : Identifies aromatic proton environments (δ 7.0–8.5 ppm for thiophene protons) and chlorine-substituted carbons.
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M]⁺ at m/z 215 for C₅HCl₃OS).
Microanalytical data (C, H, N, S) are critical for purity assessment .
Q. What safety and handling protocols are recommended for this compound in laboratory settings?
- Methodological Answer : Due to its acyl chloride functionality, the compound is moisture-sensitive and corrosive. Use dry glassware , inert gas lines (N₂/Ar), and personal protective equipment (gloves, goggles). Storage should be in sealed, desiccated containers at –20°C to prevent hydrolysis to the carboxylic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing bicyclic derivatives (e.g., thiazinones) from this compound?
- Methodological Answer : Yield discrepancies often stem from competing reaction pathways. For example:
- Intramolecular cyclization vs. intermolecular dimerization .
To favor cyclization: - Optimize solvent polarity (e.g., pyridine enhances nucleophilicity of intermediates).
- Control temperature (reflux at 110°C vs. room temperature).
- Use stoichiometric ratios (amine:carbonyl chloride = 1:1.2) to minimize side products .
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer : The electron-withdrawing effect of the carbonyl group directs nucleophiles (e.g., amines) to the 3-position of the thiophene ring. Chlorine atoms at positions 2 and 5 further deactivate the ring, favoring substitution at the less hindered 3-position. Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. How do researchers validate the stability of this compound under varying experimental conditions (e.g., prolonged storage or catalytic environments)?
- Methodological Answer : Conduct accelerated stability studies :
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
- HPLC monitoring : Track degradation products (e.g., hydrolyzed carboxylic acid).
- Catalytic screening : Test stability in the presence of Lewis acids (e.g., AlCl₃) at elevated temperatures.
Stability is highly solvent-dependent; anhydrous DMF or THF is preferable to protic solvents .
Q. What strategies address discrepancies in spectral data interpretation for derivatives of this compound?
- Methodological Answer : Use complementary techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
